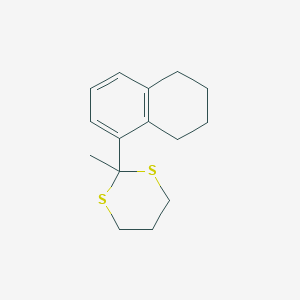![molecular formula C10H16O2 B14281067 1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane CAS No. 130221-64-6](/img/structure/B14281067.png)
1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane is a unique organic compound characterized by its spirocyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane typically involves the reaction of cyclopropane-1,1-dicarboxylic acid derivatives with isopropenyl acetate in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds through a homoconjugate addition mechanism, resulting in the formation of the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the substituents on the spirocyclic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane exerts its effects involves interactions with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
6,6-Dimethyl-4,8-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile: This compound shares a similar spirocyclic structure but differs in its functional groups.
Cyclopropane-1,1-dicarboxylic acid derivatives: These compounds are precursors in the synthesis of 1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane.
Uniqueness: this compound is unique due to its specific spirocyclic structure and the presence of ethylidene and dimethyl groups. These features contribute to its stability and reactivity, making it valuable in various applications .
Propriétés
Numéro CAS |
130221-64-6 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2-ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane |
InChI |
InChI=1S/C10H16O2/c1-4-8-5-10(8)11-6-9(2,3)7-12-10/h4H,5-7H2,1-3H3 |
Clé InChI |
KNFIZACRTJDLRR-UHFFFAOYSA-N |
SMILES canonique |
CC=C1CC12OCC(CO2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



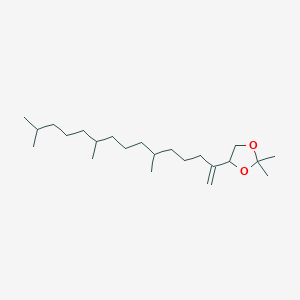

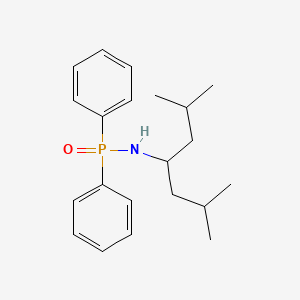


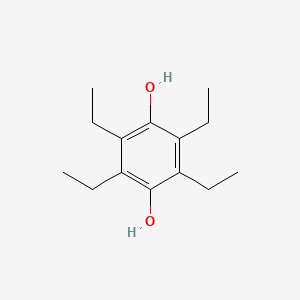

![11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-](/img/structure/B14281030.png)
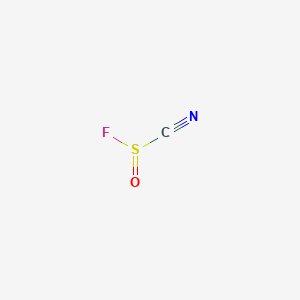
![(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane](/img/structure/B14281057.png)

![1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one](/img/structure/B14281060.png)
